

"Antitubercular agent-20" pharmacokinetic and pharmacodynamic studies

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Compound of Interest

Compound Name: Antitubercular agent-20

Cat. No.: B12414934

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Application Notes and Protocols: Antitubercular agent-20

Topic: "Antitubercular agent-20" Pharmacokinetic and Pharmacodynamic Studies Audience: Researchers, scientists, and drug development professionals.

Introduction

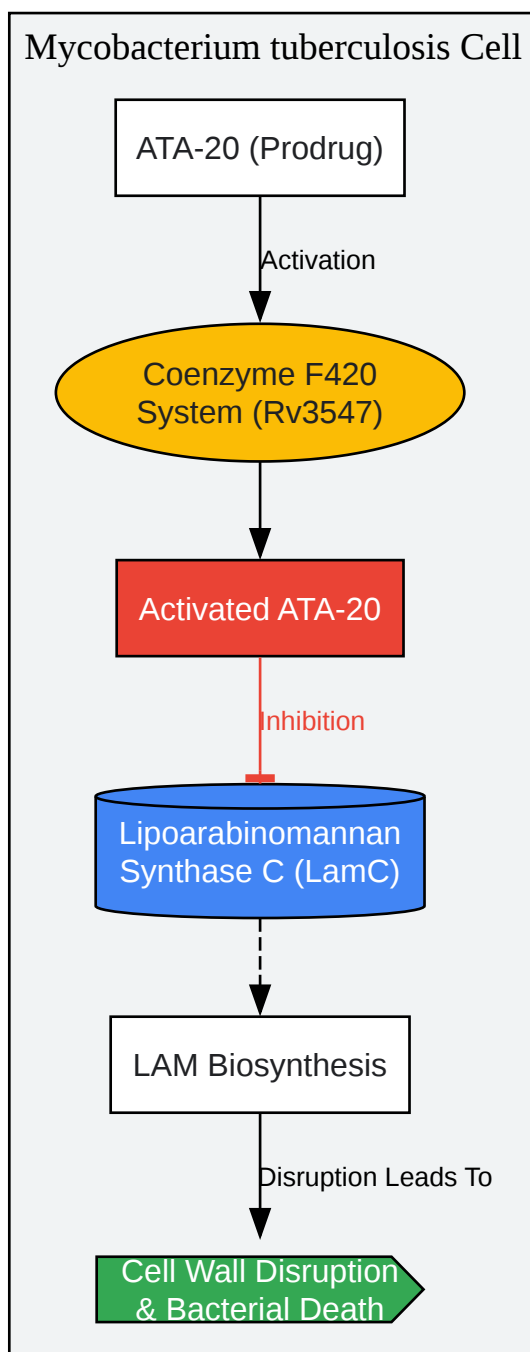
Antitubercular agent-20 (ATA-20) is a novel synthetic compound belonging to the nitroimidazooxazine class, currently under investigation for the treatment of both drug-susceptible and multidrug-resistant tuberculosis (MDR-TB).[1][2] Its unique mechanism of action targets a crucial component of the Mycobacterium tuberculosis (Mtb) cell envelope, distinguishing it from existing antitubercular agents. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of ATA-20 is essential for optimizing dosing regimens, predicting efficacy, and ensuring safety in clinical development.[3][4][5]

This document provides a summary of the preclinical and early-phase clinical PK/PD data for ATA-20, along with detailed protocols for key in vitro and in vivo evaluation methods.

Mechanism of Action

ATA-20 is a prodrug that requires bioactivation by the F420 coenzyme system within Mycobacterium tuberculosis.[2] The activated metabolite specifically inhibits Lipoarabinomannan Synthase C (LamC), a key enzyme responsible for the final steps of

lipoarabinomannan (LAM) biosynthesis. LAM is a critical glycolipid of the mycobacterial cell wall, essential for maintaining structural integrity and modulating the host immune response. Inhibition of LamC disrupts the cell wall, leading to bactericidal activity against both replicating and non-replicating bacilli.



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Figure 1: Mechanism of Action of **Antitubercular agent-20**.

Pharmacokinetic (PK) Profile

The pharmacokinetic properties of ATA-20 have been characterized in preclinical animal models and Phase I human studies. The agent exhibits dose-proportional pharmacokinetics across a range of oral doses.[6] A summary of key PK parameters is presented in Table 1.

Table 1: Summary of Human Pharmacokinetic Parameters for **Antitubercular agent-20**

Parameter	Value	Condition / Comment	Reference
Absorption			
Tmax (Time to Cmax)	~5 hours	Single oral dose	[6]
Cmax (200 mg single dose)	1.1 mcg/mL	Fasted State	[7]
Cmax (200 mg single dose)	2.0 mcg/mL	Fed State (High-fat meal)	[7]
Bioavailability	Increases ~2-fold with food	Administer with meals for optimal absorption.	[6][8]
Distribution			
Apparent Vd/F	97 L	Fed State	[7]
Plasma Protein Binding	~86%	Primarily to albumin.	[7][9]
Metabolism			
Primary Pathway	Multiple reductive & oxidative pathways	No single major pathway identified.	[9]
CYP450 Contribution	~20% via CYP3A4	Potential for drug-drug interactions with strong CYP3A4 inducers/inhibitors.	[8][9]
Excretion			
Elimination Half-life (t _{1/2})	~17 hours	Allows for once-daily dosing.	[7]
Route of Excretion	~53% in urine, ~38% in feces	Primarily excreted as metabolites.	[9]

Pharmacodynamic (PD) Profile

The in vitro activity and key pharmacodynamic indices for ATA-20 have been established to correlate drug exposure with bactericidal effect. These parameters are crucial for defining therapeutic targets.[10]

Table 2: Summary of Pharmacodynamic Parameters for **Antitubercular agent-20**

Parameter	Value	Organism / Model	Reference
In Vitro Potency			
MIC90	0.2 µg/mL	M. tuberculosis H37Rv	[11]
Activity Spectrum	Active against both replicating and non-replicating Mtb	In vitro models	[2]
PK/PD Index			
Primary Driver of Efficacy	AUC0–24/MIC	Murine and Hollow Fiber System Models	[4][10]
Target for Efficacy	AUC0–24/MIC > 100	Correlates with significant bactericidal activity and prevents resistance.	[4]

Experimental Protocols

Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of ATA-20 that inhibits the visible growth of M. tuberculosis.

Materials:

- M. tuberculosis H37Rv strain

- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase)
- **Antitubercular agent-20** stock solution (in DMSO)
- 96-well microplates
- Spectrophotometer

Procedure:

- Preparation of Inoculum: Culture *M. tuberculosis* H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard. Dilute to achieve a final inoculum of approximately 5×10^5 CFU/mL.[\[12\]](#)
- Drug Dilution: Perform a two-fold serial dilution of the ATA-20 stock solution in 7H9 broth directly in the 96-well plate to achieve a range of final concentrations (e.g., 8 µg/mL to 0.015 µg/mL).
- Inoculation: Add the prepared bacterial suspension to each well containing the drug dilutions. Include a drug-free well as a positive growth control and a media-only well as a negative control.
- Incubation: Seal the plates and incubate at 37°C for 7-14 days.
- MIC Reading: The MIC is defined as the lowest concentration of ATA-20 at which there is no visible growth (or a significant reduction in turbidity measured by a spectrophotometer) compared to the positive control.

Protocol: In Vivo Efficacy in a Murine Model of Chronic TB Infection

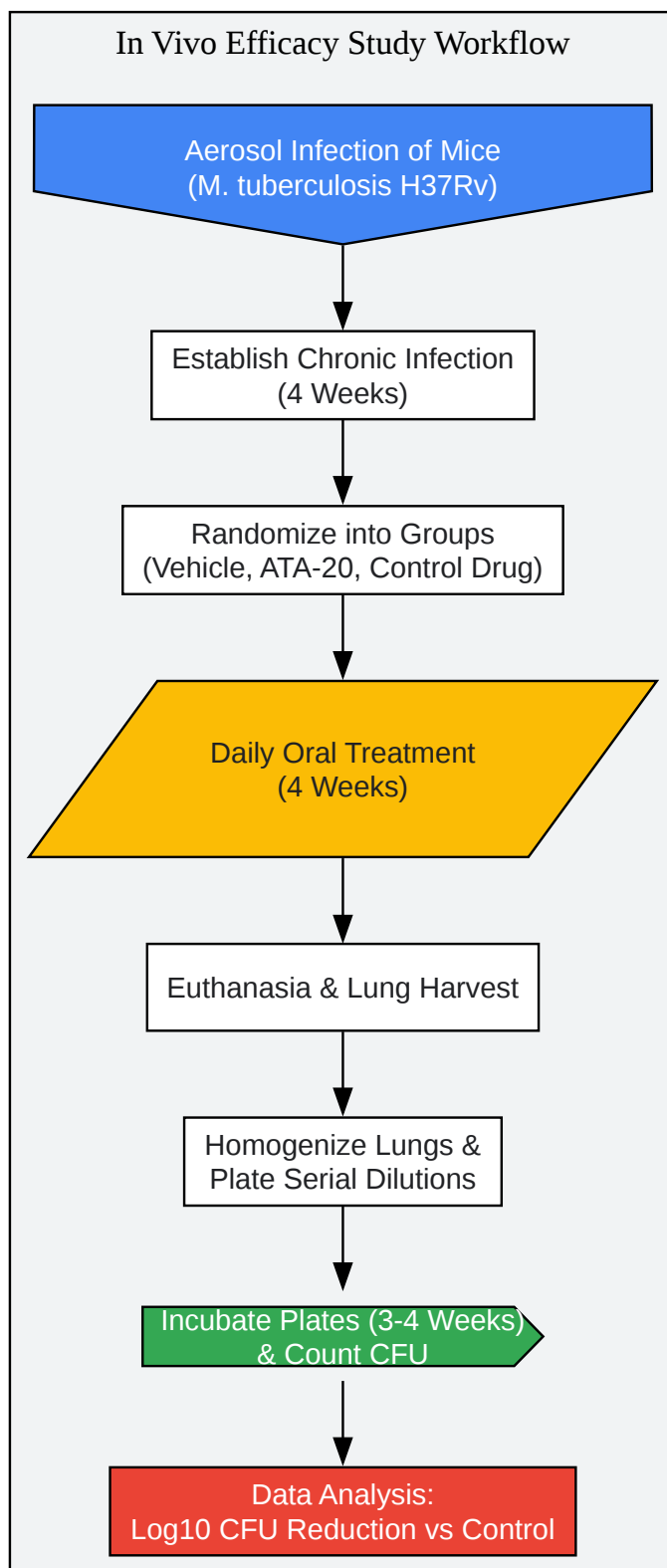
Objective: To evaluate the bactericidal activity of ATA-20 in mice chronically infected with *M. tuberculosis*.

Materials:

- 6- to 8-week-old BALB/c mice
- M. tuberculosis H37Rv
- Aerosol infection chamber
- ATA-20 formulation for oral gavage
- Middlebrook 7H11 agar plates

Procedure:

- Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.[13]
- Establishment of Chronic Infection: Allow the infection to establish for 4 weeks post-infection. At this point, a stable bacterial load will be present in the lungs.
- Treatment Initiation: Randomize mice into treatment groups (e.g., vehicle control, ATA-20 at various doses, positive control like isoniazid/rifampin). Administer treatment once daily via oral gavage for 4 weeks.[11]
- Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs, homogenize them in sterile saline, and plate serial dilutions of the homogenate onto 7H11 agar plates.
- Data Analysis: Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per lung. Efficacy is measured as the log₁₀ reduction in CFU in treated groups compared to the vehicle control group at the start and end of treatment.



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Figure 2: Experimental workflow for the murine efficacy study.

Protocol: Phase I Human Pharmacokinetic Study

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending doses of ATA-20 in healthy volunteers.

Materials:

- Healthy adult volunteers (meeting inclusion/exclusion criteria)
- ATA-20 oral formulation
- Standardized meals
- Equipment for blood sample collection, processing, and storage
- Validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method for ATA-20 quantification

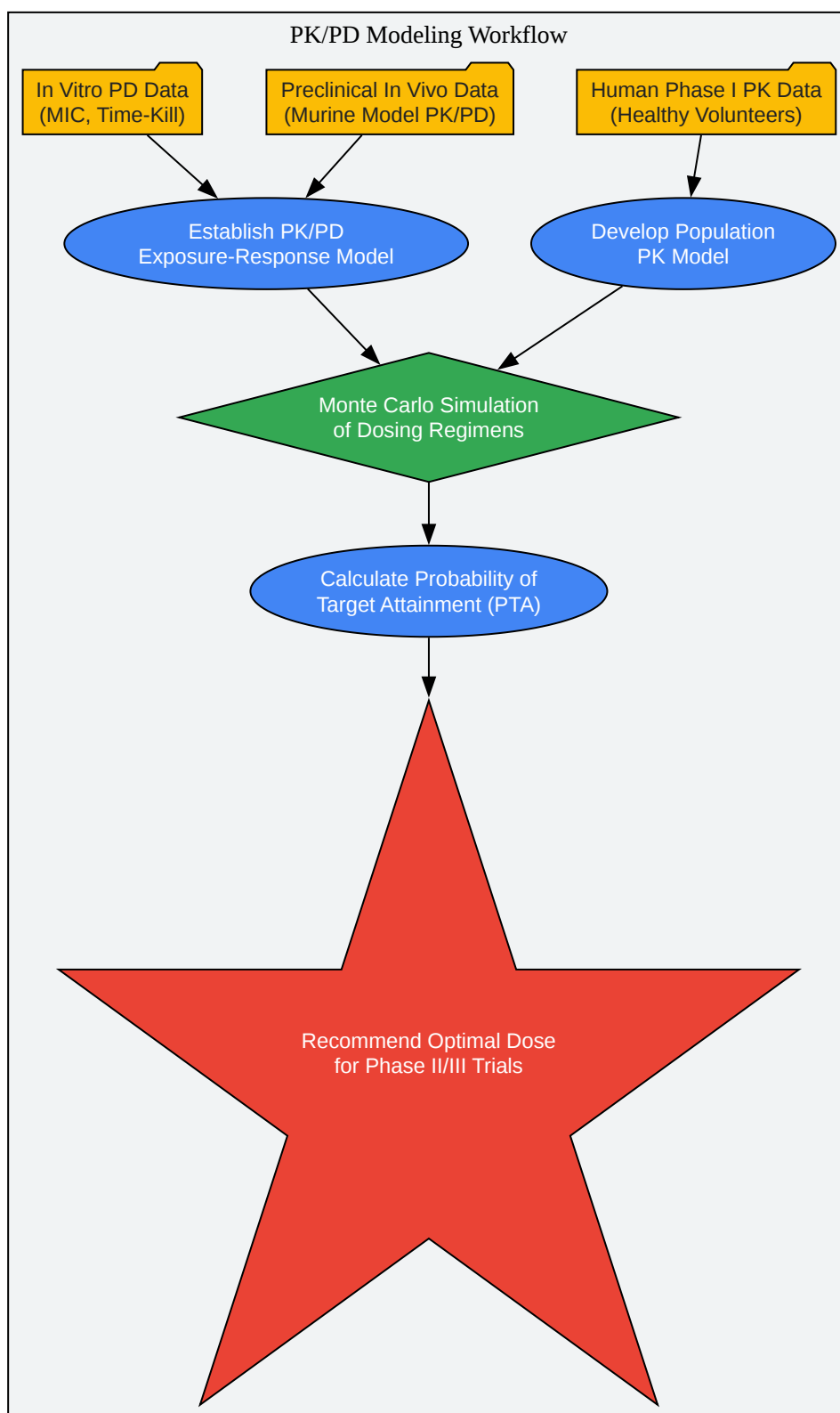
Procedure:

- Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design. Cohorts of volunteers receive escalating doses of ATA-20 (e.g., 50 mg, 100 mg, 200 mg, 400 mg) or placebo. A food-effect arm is included at a selected dose level.
- Dosing: Subjects receive a single oral dose of ATA-20 or placebo after an overnight fast. For the food-effect arm, the dose is administered after a standardized high-fat breakfast.[\[8\]](#)
- Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).[\[14\]](#)
- Sample Processing: Process blood samples to separate plasma, which is then stored at -80°C until analysis.
- Bioanalysis: Quantify the concentration of ATA-20 in plasma samples using a validated LC-MS/MS method.
- PK Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters including C_{max}, T_{max}, AUC_{0-t}, AUC_{0-inf}, and t_{1/2} for each subject.

- **Safety Monitoring:** Monitor subjects for adverse events, and collect data on vital signs, ECGs, and clinical laboratory tests throughout the study.

PK/PD Modeling and Dose Optimization

Data from preclinical and clinical studies are integrated using population PK/PD modeling to understand the dose-exposure-response relationship.[15][16] This approach allows for the simulation of different dosing regimens to predict efficacy and inform dose selection for Phase II and III trials.[17]



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